4-(2,4-Difluorophenyl)-1H-imidazole
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Overview
Description
4-(2,4-Difluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H6F2N2 and its molecular weight is 180.158. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has demonstrated that imidazole derivatives, including compounds similar to 4-(2,4-Difluorophenyl)-1H-imidazole, are effective as corrosion inhibitors. For instance, Ouakki et al. (2019) investigated the inhibitory action of two imidazole derivatives on mild steel corrosion in a sulfuric acid medium, revealing that these compounds exhibit high inhibition efficiency through electrochemical methods. They act as mixed-type inhibitors, with efficiency increasing alongside inhibitor concentration. The study utilized quantum chemical and experimental evaluations to understand the adsorption and corrosion inhibition properties, indicating the potential of imidazole derivatives in protective applications (Ouakki et al., 2019).
Antifungal and Antibacterial Agents
Imidazole derivatives are also prominent in antifungal and antibacterial research. Richardson et al. (1990) discovered fluconazole, an antifungal agent derived from azole compounds, which is notably effective for treating various fungal infections. This discovery underscores the importance of imidazole derivatives in developing broad-spectrum antifungal agents. Additionally, Antolini et al. (1999) explored analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents, highlighting the structure-activity relationships crucial for antibacterial efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) (Richardson et al., 1990); (Antolini et al., 1999).
Medicinal Chemistry Developments
Imidazole-based compounds play a significant role in medicinal chemistry, offering a wide range of therapeutic properties. Zhang et al. (2014) provided a comprehensive review of the current developments in imidazole-based medicinal chemistry, illustrating the diverse bioactivities these compounds exhibit. Their unique structural features allow imidazole derivatives to interact with various enzymes and receptors, leading to applications in treating diseases like cancer, infections, and inflammatory conditions (Zhang et al., 2014).
Binding Interactions and Luminescence Studies
Studies on the binding interactions of imidazole derivatives, such as the work by Jayabharathi et al. (2012), reveal the potential of these compounds in biochemical applications. The research focused on the interaction between an imidazole derivative and bovine serum albumin, showing strong binding affinity and conformational changes in proteins, which could be valuable in drug design and delivery systems. Additionally, Song et al. (2016) explored the AIE-active (Aggregation-Induced Emission) properties of Ir(III) complexes with imidazole ligands, demonstrating their potential in developing new luminescent materials for applications like data security protection (Jayabharathi et al., 2012); (Song et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf and Carbonic anhydrase 2 . These proteins play crucial roles in cell signaling and pH regulation, respectively.
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and cancer . The downstream effects of these pathway modulations could include changes in cell proliferation, inflammation, and other cellular responses.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, protein binding, and metabolism . These properties can significantly impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,4-Difluorophenyl)-1H-imidazole. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other imidazole derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the 2,4-difluorophenyl group, which may enhance the compound’s lipophilicity and thus its ability to interact with hydrophobic regions of biomolecules .
Cellular Effects
Other imidazole derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 4-(2,4-Difluorophenyl)-1H-imidazole in animal models . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDVKSVOSNHLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260849-02-2 |
Source
|
Record name | 4-(2,4-difluorophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.